

A Technical Guide to (S)-3-Amino-hexahydro-2azepinone Hydrochloride

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Compound of Interest

L-alpha-Amino-epsiloncaprolactam hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Amino-hexahydro-2-azepinone hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physicochemical properties, synthesis protocols, and applications, tailored for professionals in research and drug development.

Chemical Structure and Identification

(S)-3-Amino-hexahydro-2-azepinone hydrochloride is the hydrochloride salt form of the cyclic lactam derived from L-lysine.[1] The structure consists of a seven-membered azepanone ring with an amine group at the chiral center on the third carbon, in the (S) configuration.

- IUPAC Name: (3S)-3-aminoazepan-2-one hydrochloride[2]
- CAS Number: 26081-07-2[2]
- Molecular Formula: C₆H₁₃ClN₂O[3]
- Synonyms: L-(-)-α-Amino-ε-caprolactam hydrochloride, (S)-3-Aminoazepan-2-one hydrochloride, (S)-3-Amino-2-oxo-azepane HCl[2]



Physicochemical Properties

The compound is typically a white to off-white solid powder.[2] Its hygroscopic nature necessitates storage in a dry, inert atmosphere. A summary of its key quantitative properties is presented below.

Property	Value	Reference(s)
Molecular Weight	164.63 g/mol	[2][3][4]
Melting Point	>270 °C	[2]
~150-155 °C	[2]	
>280 °C (decomposes)	[4]	_
Boiling Point	340.3 °C (at 760 mmHg)	[2]
Flash Point	159.6 °C	[2]
Solubility	Soluble in water and ethanol. Slightly soluble in DMSO and Methanol. Sparingly soluble in aqueous acid.	[2][4]
Appearance	White to Off-White Crystalline Solid	[2][4]

Synthesis and Experimental Protocols

(S)-3-Amino-hexahydro-2-azepinone hydrochloride is synthesized through multi-step organic reactions, often starting from L-lysine or its derivatives to ensure the correct stereochemistry. The synthesis generally involves the protection of the amino group, intramolecular cyclization to form the lactam ring, and subsequent deprotection and salt formation.

A generalized synthetic workflow is illustrated below. This pathway highlights the key transformations required, such as protection, reduction, activation (e.g., sulfonylation), and cyclization, to achieve the target molecule.[5]





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Caption: Generalized synthetic pathway for (S)-3-Amino-hexahydro-2-azepinone hydrochloride.

Representative Experimental Protocol: Intramolecular Cyclization

This protocol is a representative example based on general synthetic strategies and should be adapted and optimized for specific laboratory conditions.

- Reaction Setup: The activated intermediate (e.g., the tosylate derivative of the protected amino alcohol) is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: A strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) is added portion-wise to the solution at a controlled temperature, typically 0 °C, to facilitate deprotonation of the amide nitrogen.
- Cyclization: The reaction mixture is allowed to warm to room temperature or is gently heated
 to promote the intramolecular nucleophilic substitution, leading to the formation of the sevenmembered lactam ring.
- Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Workup and Purification: Upon completion, the reaction is carefully quenched with water or a
 saturated ammonium chloride solution. The product is extracted into an organic solvent (e.g.,
 ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated
 under reduced pressure. The resulting crude product is then purified by column
 chromatography to yield the protected lactam.



Applications in Research and Drug Development

(S)-3-Amino-hexahydro-2-azepinone hydrochloride serves as a crucial building block in medicinal chemistry and process development. Its defined stereochemistry is essential for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

- Antibacterials: It is a key intermediate in the synthesis of capuramycin and bengamide E
 analogs, which are investigated for their antibacterial properties.[1][6]
- Antidepressants: The compound is utilized in the synthetic routes for certain antidepressant drugs.[4]
- Organic Synthesis: Beyond pharmaceuticals, it is also employed as a catalyst in various organic synthesis reactions.[2]

Safety and Handling

Proper safety precautions must be observed when handling (S)-3-Amino-hexahydro-2-azepinone hydrochloride.

- Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[2]
- Handling: Avoid breathing dust and prevent contact with skin and eyes.[2] Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere due to its hygroscopic nature.[4] Keep away from heat and sources of ignition.[4]
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[4]

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